Bisphenol F

Polymer Chemistry Materials Science Epoxy Resin Formulation

Select Bisphenol F (BPF) for superior epoxy processability and enhanced thermal performance. Its low-viscosity resins (2,000-5,000 mPa·s) eliminate reactive diluents, enabling high-solids, void-free composites for aerospace and wind energy. As a co-monomer, BPF elevates polycarbonate Tg for under-the-hood automotive and electronics applications. Avoid BPA variability with this distinct, mid-range potency monomer.

Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
CAS No. 620-92-8
Cat. No. B132319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisphenol F
CAS620-92-8
Synonyms1,1-Bis(4-hydroxyphenyl)methane;  4,4’-Bis(hydroxyphenyl)methane;  4,4’-Dihydroxydiphenylmethane;  4,4’-Methylenebis[phenol];  4,4’-Methylenediphenol;  Bis(p-hydroxyphenyl)methane;  Bis(4-hydroxyphenyl)methane;  HDM;  NSC 401136;  PP-BIP-F;  p,p’-BPF;  p-(p-Hyd
Molecular FormulaC13H12O2
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=CC=C(C=C2)O)O
InChIInChI=1S/C13H12O2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8,14-15H,9H2
InChIKeyPXKLMJQFEQBVLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in ethanol, ether, chloroform, alkali;  slightly soluble in DMSO;  insoluble in carbon disulfide

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-hydroxyphenyl)methane (CAS 620-92-8): A Foundational Bisphenol Monomer for High-Performance Polymer Synthesis


Bis(4-hydroxyphenyl)methane, commonly known as Bisphenol F (BPF), is a small aromatic diol within the bisphenol chemical class, characterized by two phenol groups linked by a single methylene (-CH2-) bridge [1]. This fundamental structure confers the compound with core properties—such as a melting point of 162-164 °C and solubility in ethanol, ether, and alkali—that make it a versatile monomer for the synthesis of epoxy resins, polycarbonates, and phenolic polymers . As a building block, it is used to create materials offering enhanced thermal stability, mechanical strength, and chemical resistance for applications ranging from high-solids coatings and adhesives to composites and electronic materials .

Why Bisphenol F (CAS 620-92-8) Cannot Be Casually Substituted with BPA or Other Bisphenol Analogs


Despite belonging to the same bisphenol family, the seemingly minor structural differences between Bis(4-hydroxyphenyl)methane (BPF) and its closest analogs, such as Bisphenol A (BPA) or Bisphenol S (BPS), lead to quantifiably distinct performance profiles in materials science and divergent biological activities [1]. For example, BPF-derived epoxy resins exhibit significantly lower viscosity than their BPA-based counterparts, a critical factor for processability and formulation freedom [2]. In polycarbonates, substituting the BPA unit with BPF directly alters the polymer's glass transition temperature and decomposition profile [3]. Furthermore, in biological contexts, the estrogenic potency of BPF is not equivalent to that of BPA or BPS; substituting one for another based solely on their shared class would be scientifically unsound and introduces uncontrolled variability [4]. The following quantitative evidence details these critical differentiators.

Quantitative Differentiators of Bis(4-hydroxyphenyl)methane (620-92-8): Head-to-Head Evidence Against Key Comparators


Epoxy Resin Viscosity: BPF vs. BPA - A Critical Processability Advantage

When formulated into epoxy resins, Bis(4-hydroxyphenyl)methane (BPF) yields a product with significantly lower intrinsic viscosity compared to its primary structural analog, Bisphenol A (BPA). This is a critical differentiator for applications requiring high flow, good impregnation, or solvent-free formulations [1].

Polymer Chemistry Materials Science Epoxy Resin Formulation

Copolycarbonate Glass Transition Temperature: BPF/BPA Copolymers vs. BPA Homopolymer

The incorporation of Bis(4-hydroxyphenyl)methane (BPF) into a polycarbonate copolymer with Bisphenol A (BPA) leads to an unexpected and significant increase in the glass transition temperature (Tg) compared to the BPA homopolymer. This demonstrates a synergistic effect that can be harnessed for high-heat applications [1].

Polymer Engineering Thermal Analysis Polycarbonate Synthesis

Estrogenic Potency: BPF vs. BPA and BPS in Human Cell-Based Assays

In a comparative study of estrogenic activity using human breast cancer cell lines, Bis(4-hydroxyphenyl)methane (BPF) demonstrated a quantifiably different potency compared to Bisphenol A (BPA) and Bisphenol S (BPS). This is critical information for researchers selecting bisphenol analogs for endocrine disruption studies or for manufacturers seeking to understand the biological profile of their chosen monomer [1].

Endocrinology Toxicology Cell Biology

Aerobic Biodegradation Rate: BPF vs. BPA and Other Bisphenols

Bis(4-hydroxyphenyl)methane (BPF) exhibits a significantly faster rate of aerobic biodegradation compared to Bisphenol A (BPA) and several other bisphenol analogs in aquatic environmental models. This differential can be a key factor in material selection for applications where environmental persistence is a concern [1].

Environmental Science Bioremediation Ecotoxicology

Recommended Application Scenarios for Bis(4-hydroxyphenyl)methane (CAS 620-92-8) Based on Quantitative Evidence


High-Performance, Low-VOC Epoxy Coatings and Composites

Procure Bis(4-hydroxyphenyl)methane (BPF) for formulating epoxy resins intended for solvent-free or low-VOC coatings, adhesives, and advanced composites. The quantifiably lower viscosity of BPF-based resins (2,000-5,000 mPa·s) compared to BPA resins (10,000-15,000 mPa·s) directly enables high-solids formulations and superior fiber impregnation without the need for reactive diluents [1]. This is critical for applications in aerospace, wind energy, and high-performance automotive parts where void-free laminates and environmental compliance are paramount.

High-Heat Polycarbonate Copolymers for Electronics and Automotive Components

Select Bis(4-hydroxyphenyl)methane (BPF) as a co-monomer with Bisphenol A (BPA) when synthesizing polycarbonates for applications demanding enhanced thermal resistance. As evidenced by patent literature, the resulting BPF/BPA copolycarbonates exhibit an unexpectedly high glass transition temperature (Tg) compared to the BPA homopolymer [1]. This property makes these materials suitable for electronic connectors, lighting components, and automotive under-the-hood parts where exposure to elevated temperatures would compromise standard BPA polycarbonate.

Controlled Comparative Studies in Endocrine Disruption Research

Utilize Bis(4-hydroxyphenyl)methane (BPF) as a specific comparator tool in toxicological and endocrinological research. Head-to-head cell-based assay data confirm that BPF possesses an estrogenic potency that is distinct from both Bisphenol A (BPA) and Bisphenol S (BPS), ranking between them in activity [1]. Researchers investigating the structure-activity relationships of environmental estrogens or developing bioassays for bisphenol detection should use BPF to represent a distinct, mid-range potency profile, ensuring their studies capture the full spectrum of bisphenol analog activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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